Uridine, 2'-deoxy-3-methyl-
Overview
Description
Uridine, 2’-deoxy-3-methyl- is a modified nucleoside analog derived from uridine, a fundamental building block of nucleic acids such as RNA. This compound features a methyl group at the 3-position and lacks a hydroxyl group at the 2’-position, distinguishing it from its parent molecule. Nucleoside analogs like Uridine, 2’-deoxy-3-methyl- are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-3-methyl- typically involves the protection of hydroxyl groups followed by selective methylation and deprotection steps. One common method includes the use of tetraisopropyldisiloxane to protect the 3’- and 5’-hydroxyl groups, enabling functionalization at the 2’-position . The methylation at the 3-position can be achieved using methyl iodide in the presence of a base such as sodium hydride . Deprotection is then carried out to yield the final product.
Industrial Production Methods
Industrial production of Uridine, 2’-deoxy-3-methyl- may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed C–H olefination has also been explored for the synthesis of uridine analogs, providing an efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Methyl iodide, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
Uridine, 2’-deoxy-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and as a chemical probe in biochemical research.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-3-methyl- involves its incorporation into RNA or DNA, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication and transcription processes . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Uridine, 2’-deoxy-3-methyl- can be compared with other nucleoside analogs such as:
2’-Deoxy-2’-azidonucleosides: These analogs are modified at the 2’-position with an azide group and have shown significant antiviral and anticancer activity.
2’-O-Methyl/2’-O-MOE-L-nucleosides: These derivatives are modified at the 2’-position with methyl or methoxyethyl groups and are used in the development of stable oligonucleotides for therapeutic applications.
The uniqueness of Uridine, 2’-deoxy-3-methyl- lies in its specific modifications, which confer distinct biochemical properties and therapeutic potential .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLSWUGHMGGCM-LKEWCRSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947405 | |
Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24514-32-7 | |
Record name | Uridine, 2'-deoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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